1-Nitrohexane

Description

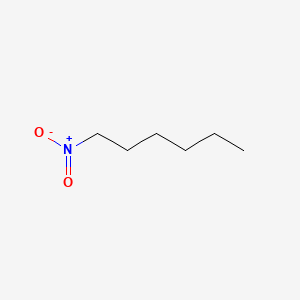

This compound is a primary nitroalkane that is hexane substituted by a nitro group at position 1. It has a role as a human urinary metabolite. It derives from a hydride of a hexane.

Structure

3D Structure

Properties

IUPAC Name |

1-nitrohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEYJIFXFOHFGCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Record name | 1-NITROHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20777 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3025758 | |

| Record name | 1-Nitrohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-nitrohexane is a clear colorless liquid. Insoluble in water. (NTP, 1992) | |

| Record name | 1-NITROHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20777 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

356 to 358 °F at 760 mmHg (NTP, 1992) | |

| Record name | 1-NITROHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20777 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (NTP, 1992) | |

| Record name | 1-NITROHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20777 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.939 (NTP, 1992) - Less dense than water; will float | |

| Record name | 1-NITROHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20777 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

646-14-0, 25495-95-8 | |

| Record name | 1-NITROHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20777 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Nitrohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=646-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nitrohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025495958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nitrohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-nitrohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.426 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NITROHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18XLQ74WTH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Nitrohexane: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of 1-nitrohexane (B14973). The document is intended for researchers, scientists, and professionals in drug development who may utilize nitroalkanes as intermediates or building blocks in organic synthesis. All quantitative data is presented in structured tables for clarity and ease of comparison. Detailed experimental protocols for the synthesis and characterization of this compound are provided, alongside visual representations of its chemical structure and a typical experimental workflow.

Chemical Identity and Structure

This compound is a primary nitroalkane, which is characterized by a nitro group (-NO2) attached to the terminal carbon of a hexane (B92381) chain.[1] Its chemical identity is well-established through various identifiers.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 646-14-0[1] |

| Molecular Formula | C6H13NO2[2] |

| SMILES | CCCCCC--INVALID-LINK--[O-][1] |

| InChI | InChI=1S/C6H13NO2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3[1] |

| InChIKey | FEYJIFXFOHFGCC-UHFFFAOYSA-N[1] |

Below is a diagram representing the 2D chemical structure of this compound.

Physicochemical Properties

This compound is a colorless liquid at room temperature with a mild odor.[3] It is less dense than water and is insoluble in it.[1] Its hydrophobic nature, owing to the long hydrocarbon chain, makes it soluble in organic solvents like hexane, ether, and chloroform.[3]

| Property | Value | Reference |

| Molecular Weight | 131.17 g/mol | [1] |

| Appearance | Clear colorless liquid | [1] |

| Boiling Point | 181-182 °C (356-358 °F) at 760 mmHg | [1] |

| 91-92 °C at 24 mmHg | [4] | |

| Melting Point | -55 °C | [3] |

| Density | 0.939 g/cm³ | [1] |

| Solubility in Water | Insoluble | [1] |

| Refractive Index (n20/D) | 1.423 | [4] |

| Flash Point | 73 °C (163.4 °F) - closed cup | [5] |

Reactivity and Safety

Reactivity Profile

This compound is a stable compound but can exhibit vigorous or even explosive reactions under certain conditions.[6] As a nitroalkane, it is considered a mild oxidizing agent.[1]

-

With Reducing Agents : Violent reactions, potentially leading to detonation, can occur when mixed with reducing agents such as hydrides, sulfides, and nitrides, especially at elevated temperatures and pressures.[1]

-

With Bases : It reacts with inorganic bases to form explosive salts.[1]

-

Thermal Sensitivity : The presence of metal oxides can increase its thermal sensitivity.[7]

Safety and Handling

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a respirator, should be worn when handling this chemical.[1]

| Hazard Classification | Description |

| GHS Pictogram |

|

| Signal Word | Warning[4] |

| Hazard Statements | H315: Causes skin irritation.[4] |

| H319: Causes serious eye irritation.[4] | |

| H335: May cause respiratory irritation.[4] | |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501[6] |

Experimental Protocols

Synthesis of this compound via Victor Meyer Reaction

This protocol describes the synthesis of this compound from 1-bromohexane (B126081) and silver nitrite (B80452), based on the well-established Victor Meyer reaction for preparing primary nitroalkanes.

Materials:

-

1-Bromohexane

-

Silver nitrite (AgNO2)

-

Anhydrous diethyl ether

-

Distilled water

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a suspension of silver nitrite in anhydrous diethyl ether.

-

Slowly add 1-bromohexane to the stirred suspension at room temperature.

-

The reaction mixture is stirred for an extended period (e.g., 24-48 hours) to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the solid silver bromide precipitate is removed by filtration.

-

The ethereal solution is washed with distilled water in a separatory funnel to remove any unreacted silver nitrite and other water-soluble byproducts.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

The crude this compound is then purified by fractional distillation under reduced pressure.

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Characterization of this compound

Objective: To identify the functional groups present in the synthesized this compound.

Methodology:

-

A small drop of the purified this compound is placed between two potassium bromide (KBr) plates to form a thin liquid film.

-

The KBr plates are placed in the sample holder of an FTIR spectrometer.

-

The IR spectrum is recorded over a range of 4000-400 cm⁻¹.

-

Characteristic absorption bands for the nitro group (asymmetric and symmetric stretching) and C-H bonds of the alkyl chain are identified.

Expected Absorptions:

-

~2960-2850 cm⁻¹: C-H stretching of the hexane chain.

-

~1550 cm⁻¹: Asymmetric N-O stretching of the nitro group.

-

~1375 cm⁻¹: Symmetric N-O stretching of the nitro group.

Objective: To determine the purity of the synthesized this compound and confirm its molecular weight.

Methodology:

-

A dilute solution of the purified this compound in a suitable volatile solvent (e.g., dichloromethane) is prepared.

-

A small volume (e.g., 1 µL) of the solution is injected into the gas chromatograph.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column which separates the components of the mixture based on their boiling points and interactions with the stationary phase.

-

The separated components elute from the column and enter the mass spectrometer.

-

In the mass spectrometer, the molecules are ionized (e.g., by electron impact), and the resulting ions are separated based on their mass-to-charge ratio (m/z).

-

The resulting mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (131.17 g/mol ) and characteristic fragmentation patterns.

Applications in Research and Development

Nitroalkanes, including this compound, are versatile building blocks in organic synthesis. Their utility in drug development stems from the reactivity of the nitro group, which can be transformed into a variety of other functional groups.

-

Precursors to Amines: The nitro group can be readily reduced to a primary amine, providing a route to various bioactive molecules.

-

Carbon-Carbon Bond Formation: The alpha-protons to the nitro group are acidic and can be deprotonated to form a nitronate anion. This nucleophile can participate in carbon-carbon bond-forming reactions such as the Henry (nitro-aldol) reaction.[8]

-

Synthesis of Heterocycles: Nitroalkanes are valuable starting materials for the synthesis of various nitrogen-containing heterocyclic compounds.

The following diagram illustrates some of the key chemical transformations of a primary nitroalkane like this compound.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis and purification can be achieved through standard organic chemistry techniques. The reactivity of the nitro group makes it a versatile building block for the synthesis of a wide range of organic compounds, including those of pharmaceutical interest. Proper safety precautions are essential when handling this compound due to its hazardous nature. This guide provides a foundational understanding for researchers and scientists working with this compound.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C6H13NO2 | CID 12589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. 1-Nitro decane [webbook.nist.gov]

- 8. Henry reaction - Wikipedia [en.wikipedia.org]

A Technical Guide to the Physical Properties of 1-Nitrohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 1-Nitrohexane, specifically its boiling point and density. The information herein is curated for professionals in research and development who require precise data and standardized methodologies for their work with this compound.

Introduction to this compound

This compound (CAS No: 646-14-0) is a nitroalkane compound with the chemical formula C₆H₁₃NO₂. As a polar organic liquid, its physical properties are of significant interest in various chemical synthesis and drug development applications. Understanding its boiling point and density is crucial for process design, reaction optimization, and ensuring safety and purity in experimental setups. Nitroalkanes like this compound are noted for being polar molecules, which results in strong dipole-dipole interactions between them. These intermolecular forces are significantly stronger than the London dispersion forces found in non-polar hydrocarbons of similar molecular weight, leading to comparatively higher boiling points.

Physical Properties of this compound

The boiling point and density of this compound have been determined and reported across various chemical literature and databases. A summary of these values is presented below for easy reference and comparison.

Data Presentation: Physical Properties of this compound

| Physical Property | Value | Conditions |

| Boiling Point | 180 - 181 °C | at 760 mmHg |

| 91 - 92 °C | at 24 mmHg | |

| 192 °C | Not specified | |

| Density | 0.939 g/cm³ | Not specified |

| 0.94 g/mL | at 25 °C | |

| 0.930 g/cm³ | Not specified |

Note: The variation in reported values may be attributed to different experimental conditions and purity of the sample.

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail standardized experimental protocols for measuring the boiling point and density of liquid organic compounds like this compound.

3.1. Determination of Boiling Point using the Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of a liquid.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating fluid

Procedure:

-

A small amount of the this compound sample is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube assembly is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

This assembly is then placed into the Thiele tube containing mineral oil, ensuring the side arm is properly positioned for even heating.

-

The side arm of the Thiele tube is gently heated. The shape of the tube allows for convection currents to ensure uniform heating of the oil bath.

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Upon further heating, the vapor pressure of the this compound will increase. When the vapor pressure equals the atmospheric pressure, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube. The temperature at this point is recorded.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The bubbling will slow down and eventually stop. The moment the liquid begins to be drawn back into the capillary tube, the temperature is recorded. This temperature is the boiling point of the liquid.

3.2. Determination of Density using a Pycnometer

A pycnometer is a flask with a specific, accurately known volume, used for the precise measurement of the density of a liquid.

Apparatus:

-

Pycnometer (of a known volume)

-

Analytical balance

-

Constant temperature water bath

-

Thermometer

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance (m_pycnometer).

-

The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium (e.g., at 25 °C). The volume is adjusted precisely to the calibration mark.

-

The exterior of the pycnometer is carefully dried, and its mass is determined (m_pycnometer+water). The mass of the water is calculated, and from the known density of water at that temperature, the exact volume of the pycnometer can be confirmed.

-

The pycnometer is then emptied, thoroughly dried, and filled with this compound.

-

The filled pycnometer is brought to the same constant temperature in the water bath, and the volume is adjusted to the calibration mark.

-

The exterior is dried, and the mass of the pycnometer filled with this compound is measured (m_pycnometer+liquid).

-

The mass of the this compound is calculated by subtracting the mass of the empty pycnometer.

-

The density of the this compound is then calculated using the formula: Density = (m_pycnometer+liquid - m_pycnometer) / Volume_pycnometer

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a liquid organic compound.

Caption: Workflow for Determining Physical Properties.

A Technical Guide to the Synthesis of Primary Nitroalkanes: The Case of 1-Nitrohexane

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis of primary nitroalkanes, with a specific focus on 1-nitrohexane (B14973). It covers the predominant synthetic methodologies, including detailed experimental protocols, and presents quantitative data in a structured format for ease of comparison.

Introduction to Primary Nitroalkanes

Primary nitroalkanes are valuable synthetic intermediates in organic chemistry. The strong electron-withdrawing nature of the nitro group activates the α-carbon, making it acidic and amenable to deprotonation. The resulting nitronate anion is a potent nucleophile, enabling a variety of carbon-carbon bond-forming reactions, such as the Henry (nitroaldol) and Michael reactions.[1][2] Furthermore, the nitro group itself can be converted into other crucial functional groups, including amines (via reduction) and carbonyls (via the Nef reaction), highlighting their synthetic versatility.[3][4] this compound serves as a representative example of a simple, linear primary nitroalkane.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 646-14-0 | [5] |

| Molecular Formula | C₆H₁₃NO₂ | [6] |

| Molecular Weight | 131.17 g/mol | [6] |

| Appearance | Clear colorless liquid | [6][7] |

| Boiling Point | 91-92 °C at 24 mmHg | [5][7] |

| Density | 0.94 g/mL at 25 °C | [5][7] |

| Refractive Index (n²⁰/D) | 1.423 | [5][7] |

| Solubility | Insoluble in water |[6][7] |

Core Synthetic Methodologies

The most prevalent methods for synthesizing primary nitroalkanes are the nucleophilic substitution of alkyl halides and the oxidation of primary amines.

The displacement of a halide from a primary alkyl halide by a nitrite (B80452) salt is the most common and direct method for preparing primary nitroalkanes.[8] This approach is broadly categorized into the Victor Meyer reaction and the Kornblum reaction.

The nitrite ion (NO₂⁻) is an ambident nucleophile, meaning it can attack an electrophile from two different atoms: the nitrogen or one of the oxygen atoms.[9]

-

N-attack results in the desired nitroalkane (R-NO₂).

-

O-attack results in a byproduct, the alkyl nitrite ester (R-ONO).

The choice of metal nitrite and solvent significantly influences the ratio of these two products.

-

Silver Nitrite (AgNO₂) - Victor Meyer Reaction : Silver nitrite has a more covalent character. The nitrogen atom's lone pair is more available for nucleophilic attack, leading primarily to the formation of nitroalkanes.[9][10][11] This is the classic Victor Meyer reaction, first reported in 1872.[10][12]

-

Sodium or Potassium Nitrite (NaNO₂/KNO₂) - Kornblum Reaction : These salts are more ionic. In solution, the free nitrite ion's negative charge is localized on the oxygen atoms, favoring O-attack to yield alkyl nitrites as the major product.[9][13] However, using polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can favor the formation of nitroalkanes even with sodium or potassium nitrite, as these solvents solvate the cation, leaving a more "naked" and reactive nitrite anion where N-attack becomes more competitive.[4][8]

The reactivity of the alkyl halide follows the order: R-I > R-Br > R-Cl.[8]

Table 2: Summary of Conditions for Nucleophilic Substitution

| Alkyl Halide | Nitrite Salt | Solvent | Temperature | Yield of Nitroalkane | Reference |

|---|---|---|---|---|---|

| Primary Alkyl Bromide/Iodide | 4 equiv. AgNO₂ | H₂O | rt or 60 °C | 64-93% | [8] |

| Primary Alkyl Bromide/Iodide | 1.5-3 equiv. NaNO₂ | PEG400 | rt | Satisfactory to Good | [2] |

| Primary Alkyl Halide | NaNO₂ | DMF | rt | 55-62% |[2][8] |

Experimental Protocol: Synthesis of this compound from 1-Bromohexane (B126081) (Modified Kornblum Method)

This protocol is adapted from procedures described for the synthesis of primary nitroalkanes using sodium nitrite in a polar aprotic solvent.[2][8]

Materials:

-

1-Bromohexane

-

Sodium Nitrite (NaNO₂)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sodium nitrite (1.5-2.0 equivalents) and anhydrous DMF.

-

Addition of Alkyl Halide: Begin stirring the mixture and add 1-bromohexane (1.0 equivalent) dropwise to the flask at room temperature.

-

Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and maintain for several hours, monitoring the reaction progress by TLC or GC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing cold water.

-

Extraction: Extract the aqueous mixture three times with diethyl ether.

-

Washing: Combine the organic layers and wash successively with water, saturated NaHCO₃ solution, and brine. The washes help remove residual DMF and any acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product, which may contain some hexyl nitrite, can be purified by fractional distillation under reduced pressure to yield pure this compound.[8][10]

Experimental Protocol: General Oxidation of a Primary Amine

This protocol provides a general framework. Specific conditions may vary based on the chosen oxidizing agent (e.g., m-CPBA, KMnO₄, or others).

Materials:

-

1-Hexanamine

-

Selected Oxidizing Agent (e.g., m-CPBA)

-

Suitable solvent (e.g., Dichloromethane, DCM)

-

Buffer or quenching agent as required

-

Standard work-up and purification reagents

Procedure:

-

Dissolution: Dissolve 1-hexanamine (1.0 equivalent) in a suitable solvent (e.g., DCM) in a round-bottom flask and cool the solution in an ice bath.

-

Oxidant Addition: Slowly add the oxidizing agent (e.g., m-CPBA, 2-3 equivalents) portion-wise, maintaining a low temperature to control the exothermic reaction.

-

Reaction: Allow the reaction to stir at a controlled temperature (e.g., 0 °C to room temperature) until the starting material is consumed, as monitored by TLC.

-

Quenching and Work-up: Quench the reaction by adding a suitable reagent (e.g., sodium thiosulfate (B1220275) solution for peroxyacids).

-

Extraction and Purification: Perform a standard aqueous work-up, extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography or distillation to obtain this compound.

Conclusion

The synthesis of primary nitroalkanes is a well-established field with reliable and scalable methods. For the preparation of this compound and similar linear primary nitroalkanes, the nucleophilic substitution of a primary alkyl halide, particularly 1-bromohexane or 1-iodohexane, remains the most efficient and widely used strategy.[8] The choice between the Victor Meyer (AgNO₂) and Kornblum (NaNO₂) conditions allows for flexibility based on reagent cost, desired yield, and reaction scale, with solvent choice playing a critical role in directing the selectivity of the ambident nitrite nucleophile. Alternative methods, such as the oxidation of primary amines, provide a complementary route for substrates ill-suited for substitution reactions.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. arkat-usa.org [arkat-usa.org]

- 4. quora.com [quora.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. This compound | C6H13NO2 | CID 12589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 646-14-0 [chemicalbook.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. organicmystery.com [organicmystery.com]

- 10. scribd.com [scribd.com]

- 11. Preparation of Nitroalkanes from Alkyl Halides: Complete Guide [vedantu.com]

- 12. Meyer Synthesis [drugfuture.com]

- 13. youtube.com [youtube.com]

The Role of 1-Nitrohexane as a Human Urinary Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Nitrohexane (B14973), a primary nitroalkane, is recognized as a human urinary metabolite.[1][2] While its direct metabolic pathway and quantitative urinary levels in humans are not extensively documented, understanding its role is crucial for toxicology, environmental exposure assessment, and drug development, given the broad bioactivity of nitro-containing compounds. This guide synthesizes available information on the metabolism of analogous nitroalkanes and details the analytical methodologies applicable for the detection and quantification of this compound in human urine. We present a putative metabolic pathway, a summary of relevant analytical performance data, and a generalized experimental protocol for urinary analysis, providing a foundational resource for researchers in the field.

Introduction to this compound

This compound (C₆H₁₃NO₂) is a clear, colorless liquid belonging to the class of organic nitro compounds.[1][3] It is insoluble in water and is classified as a skin, eye, and respiratory irritant.[1] Its presence in humans can arise from both endogenous processes and exogenous sources, including certain foods.[3] The Human Metabolome Database (HMDB) confirms that this compound has been detected in human urine, although it has not been quantified.[3] The study of urinary metabolites, or metabolomics, is a non-invasive approach that provides a comprehensive snapshot of an individual's metabolic status and can be leveraged to identify biomarkers for various diseases and exposures.[4]

Putative Metabolic Pathway of this compound

Direct studies on the metabolic pathway of this compound in humans are scarce. However, the metabolism of nitro-containing xenobiotics, including nitroalkanes, has been characterized and follows a general pattern of nitroreduction.[5][6] The nitro group undergoes a six-electron reduction, sequentially forming nitrosohexane, N-hydroxylaminohexane, and finally, 1-aminohexane.[5][6]

This reductive metabolism can be catalyzed by a variety of enzymes with nitroreductase activity, many of which are present in human tissues.[5] These include NADPH-dependent flavoenzymes like NADPH:Cytochrome P450 oxidoreductase (POR), NAD(P)H:quinone oxidoreductase (NQO1), as well as Cytochrome P450 enzymes themselves, aldehyde oxidase (AOX), and xanthine (B1682287) oxidase.[5][6]

The intermediate, N-hydroxylaminohexane, is a reactive species. It can undergo conjugation reactions with acetate (B1210297) (catalyzed by N-acetyltransferases) or sulfate (B86663) (catalyzed by sulfotransferases).[5][6] These conjugation steps can lead to the formation of intermediates with good leaving groups, which in turn may generate reactive nitrenium or carbenium ions capable of forming covalent adducts with DNA, highlighting a potential mechanism of genotoxicity for some nitro compounds.[5][6]

The final, more stable metabolite, 1-aminohexane, along with conjugated intermediates, would then be excreted in the urine.

Figure 1. Putative metabolic pathway of this compound via nitroreduction.

Analytical Methodologies for Urinary Detection

The analysis of small, volatile to semi-volatile metabolites like this compound and its derivatives in a complex matrix such as urine typically involves chromatographic separation coupled with mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) is a well-established and powerful tool for metabolomic profiling of biological fluids.[7][8]

Quantitative Data and Method Performance

While specific quantitative data for this compound in human urine is not available in the literature, the performance of analytical methods for other nitro-compounds provides a benchmark for what can be expected. The table below summarizes key performance metrics from studies analyzing related compounds in urine and other relevant matrices.

| Compound Class | Analytical Method | Matrix | Limit of Detection (LOD) | Recovery (%) | Reference |

| Aromatic Amines | GCxGC-qMS | Human Urine | ng/L range | 65-85% (SPME) | [9] |

| 3-Nitrotyrosine (B3424624) | GC-tandem MS | Human Urine | 1.6 - 33.2 nM (Range) | Not Reported | [10] |

| Nitroaromatics | GC-ECD | Water | 0.01 - 0.11 µg/L | Not Reported | [11] |

| 1,3-Dinitrobenzene | HRGC-ECD | Rodent Blood/Urine | Not Reported | Not Reported | [12] |

This table presents data for analogous compounds to illustrate typical analytical performance.

Experimental Protocol: A Generalized GC-MS Workflow

A robust protocol for the analysis of this compound in urine would involve sample preparation to remove interferences and derivatize the analyte, followed by GC-MS analysis.[2][4][13]

1. Urine Sample Collection and Storage:

-

Collect first-morning mid-stream urine samples in sterile polypropylene (B1209903) tubes.

-

Immediately freeze samples at -80°C to quench metabolic activity and preserve integrity.

2. Sample Preparation:

-

Thawing: Thaw frozen urine samples on ice.

-

Urea (B33335) Depletion (Optional but Recommended): High concentrations of urea can interfere with the derivatization of other metabolites. Treat urine samples with urease to hydrolyze urea to ammonia (B1221849) and carbon dioxide, which are then removed.[4]

-

Add a defined unit of urease to a 100 µL urine aliquot and incubate for ~30 minutes at 37°C.[8]

-

-

Internal Standard Spiking: Add an appropriate internal standard (e.g., an isotopically labeled version of this compound, if available, or a structurally similar compound not present in urine) to correct for variability in sample preparation and instrument response.

-

Protein Precipitation: Precipitate proteins by adding a cold organic solvent, such as methanol (B129727) or ethanol, in a 4:1 or 8:1 ratio to the urine volume.[4][8]

-

Centrifugation: Centrifuge the mixture at high speed (e.g., 12,000 x g) for 15 minutes to pellet the precipitated proteins.

-

Supernatant Transfer & Drying: Transfer the supernatant to a new tube and dry it completely using a vacuum dryer or a stream of nitrogen.

-

Derivatization: To increase the volatility and thermal stability of metabolites for GC analysis, perform a two-step derivatization.[8]

-

Oximation: Add methoxylamine hydrochloride in pyridine (B92270) to the dried extract to protect carbonyl groups. Incubate at ~37°C for 2 hours.[8]

-

Silylation: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane (BSTFA + TMCS), and incubate at ~70°C for 1 hour to derivatize hydroxyl and amine groups.[8]

-

3. GC-MS Analysis:

-

Injection: Inject a 1 µL aliquot of the derivatized sample into the GC-MS system, typically in splitless mode for maximum sensitivity.

-

Gas Chromatography:

-

Column: Use a low-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm).[8]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[8]

-

Temperature Program: A typical oven program would start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C) to elute all compounds.

-

-

Mass Spectrometry:

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Collect data in full scan mode to identify unknown compounds. For targeted quantification, use Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) for higher sensitivity and specificity.

-

Figure 2. Generalized experimental workflow for urinary metabolite analysis by GC-MS.

Conclusion and Future Directions

This compound is an established human urinary metabolite, yet it remains poorly characterized. The metabolic pathways and analytical frameworks presented in this guide, extrapolated from related nitroalkanes, provide a strong foundation for future research. For scientists in toxicology and drug development, elucidating the specific metabolic fate of this compound is critical for assessing its potential for bioactivation into reactive intermediates. Furthermore, developing and validating a targeted, quantitative assay for this compound in human urine would enable its use as a potential biomarker for specific dietary intakes, environmental exposures, or endogenous metabolic states. Future work should focus on in vitro metabolism studies using human liver microsomes and hepatocytes to confirm the proposed reductive pathway and identify the key enzymes involved. This will pave the way for more precise in vivo studies and a deeper understanding of the role of this compound in human health.

References

- 1. This compound | C6H13NO2 | CID 12589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Global urinary metabolic profiling procedures using gas chromatography–mass spectrometry | Semantic Scholar [semanticscholar.org]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0013812) [hmdb.ca]

- 4. researchgate.net [researchgate.net]

- 5. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gas chromatography-mass spectrometric method-based urine metabolomic profile of rats with pelvic inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of 3-nitrotyrosine in human urine at the basal state by gas chromatography-tandem mass spectrometry and evaluation of the excretion after oral intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. Global urinary metabolic profiling procedures using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-Nitrohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 1-nitrohexane (B14973). The information is presented to support research, development, and quality control activities where this compound is utilized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. The following sections detail the ¹H and ¹³C NMR data.

¹H NMR Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Assignment | Chemical Shift (ppm) |

| A | 4.389 |

| B | 2.003 |

| C | 1.39 |

| D | 1.34 |

| E | 1.32 |

| F | 0.900 |

Note: Data was recorded on a 399.65 MHz spectrometer in a solution of 0.05 ml of this compound in 0.5 ml of CDCl₃.[1]

¹³C NMR Data

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the spectrum.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon Atom | Chemical Shift (ppm) |

| C1 | 75.8 |

| C2 | 26.6 |

| C3 | 31.1 |

| C4 | 22.1 |

| C5 | 26.0 |

| C6 | 13.8 |

Note: The data presented is based on typical chemical shifts for similar structures and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key functional group is the nitro group (-NO₂).

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Wavenumber (cm⁻¹) | Intensity |

| Nitro (aliphatic) | Asymmetric stretch | 1600 - 1530 | Strong |

| Nitro (aliphatic) | Symmetric stretch | 1390 - 1300 | Medium |

Note: These are characteristic ranges for aliphatic nitro compounds.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data.

NMR Spectroscopy Protocol

Sample Preparation: For ¹H and ¹³C NMR analysis, a solution of this compound was prepared by dissolving 0.05 ml of the compound in 0.5 ml of deuterated chloroform (B151607) (CDCl₃).[1] The solution is then transferred to a standard 5 mm NMR tube.

Instrumentation: The ¹H NMR data was acquired using a 399.65 MHz NMR spectrometer.[1] A standard one-pulse sequence is typically used for ¹H acquisition. For ¹³C NMR, a proton-decoupled sequence is employed to simplify the spectrum.

IR Spectroscopy Protocol

Sample Preparation (Neat Liquid): As this compound is a liquid at room temperature, the IR spectrum can be obtained from a neat sample. A thin film of the liquid is prepared between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum. A background spectrum of the empty sample holder is first recorded and then automatically subtracted from the sample spectrum. The data is typically collected over a range of 4000 to 400 cm⁻¹.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a liquid sample like this compound.

Caption: Workflow for NMR and IR spectroscopic analysis of this compound.

References

1-Nitrohexane Solubility: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 1-nitrohexane (B14973) in water and various organic solvents. This document is intended for researchers, scientists, and professionals in drug development and other scientific fields who utilize this compound in their work.

Core Executive Summary

This compound, a primary nitroalkane, exhibits distinct solubility behavior primarily governed by its molecular structure, which includes a polar nitro group and a nonpolar hexane (B92381) chain. This dual nature results in its general insolubility in aqueous solutions and miscibility with a range of organic solvents. While precise quantitative solubility data is not widely available in published literature, this guide summarizes the known qualitative solubility and outlines detailed experimental protocols for its determination.

Quantitative Solubility Data

Extensive literature searches did not yield specific quantitative solubility data for this compound in most common solvents. The compound is consistently reported as "insoluble" in water by various chemical databases. One computational model predicts a water solubility of 0.97 g/L; however, this is a theoretical value and has not been experimentally confirmed.

For organic solvents, while qualitative descriptors are available, precise numerical values (e.g., g/100mL) are not readily found. The following table summarizes the available qualitative and predicted solubility information.

| Solvent | Chemical Formula | Type | Solubility of this compound | Citation |

| Water | H₂O | Polar Protic | Insoluble | |

| Methanol | CH₃OH | Polar Protic | Soluble | |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Soluble | |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble | |

| Hexane | C₆H₁₄ | Nonpolar | Soluble | |

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Soluble | |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble |

Note: "Soluble" indicates that this compound is expected to dissolve in these solvents, though the exact concentration limits are not specified in the available literature. The long hydrocarbon chain of this compound contributes to its hydrophobic character, favoring solubility in non-polar organic solvents.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility values, the following established experimental methodologies are recommended.

General Experimental Workflow for Solubility Determination

The logical process for determining the solubility of a compound like this compound in a given solvent is outlined below. This workflow ensures a systematic approach from initial screening to quantitative measurement.

Caption: General workflow for determining the solubility of a compound.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is a widely recognized technique for determining the thermodynamic solubility of a substance.

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed, temperature-controlled vessel (e.g., a flask or vial).

-

Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The undissolved solute is separated from the saturated solution. This is commonly achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a membrane filter that does not interact with the solute.

-

Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique.

-

Quantification: The solubility is then expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL, g/L, or mol/L).

Analytical Techniques for Concentration Measurement

The choice of analytical method for determining the concentration of this compound in the saturated solution is critical for accuracy.

a) Gas Chromatography (GC):

-

Principle: GC is well-suited for volatile compounds like this compound. A known volume of the saturated solution is injected into the gas chromatograph. The compound is vaporized and separated from the solvent as it passes through a chromatographic column. The detector response is proportional to the concentration of the analyte.

-

Protocol:

-

Calibration: A series of standard solutions of this compound of known concentrations are prepared and analyzed to create a calibration curve.

-

Sample Analysis: The saturated solution (supernatant or filtrate) is injected into the GC.

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

-

b) UV/Vis Spectroscopy:

-

Principle: If this compound exhibits significant absorbance at a specific wavelength in the ultraviolet-visible spectrum where the solvent does not interfere, this method can be employed. The absorbance of the solution is directly proportional to the concentration of the solute (Beer-Lambert Law).

-

Protocol:

-

Wavelength Selection: The wavelength of maximum absorbance (λmax) for this compound in the chosen solvent is determined.

-

Calibration: A calibration curve is generated by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.

-

Sample Analysis: The absorbance of the saturated solution is measured.

-

Quantification: The concentration is calculated from the calibration curve.

-

Signaling Pathways and Logical Relationships

The determination of solubility does not directly involve biological signaling pathways. However, the logical relationships in the experimental design are crucial for obtaining reliable data. The following diagram illustrates the decision-making process for selecting an appropriate analytical method based on the properties of the solute.

Caption: Decision tree for selecting an analytical method.

Reactivity Profile of Long-Chain Primary Nitroalkanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain primary nitroalkanes are versatile synthetic intermediates characterized by a nitro group attached to a lengthy alkyl chain. The potent electron-withdrawing nature of the nitro group imparts unique reactivity to the α-carbon, making these compounds valuable building blocks in organic synthesis. Their ability to be transformed into a variety of functional groups, including aldehydes, ketones, amines, and other nitro-containing compounds, has positioned them as key precursors in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the reactivity profile of long-chain primary nitroalkanes, with a focus on their synthesis and key chemical transformations.

Synthesis of Long-Chain Primary Nitroalkanes

The most common method for the synthesis of long-chain primary nitroalkanes is the nucleophilic substitution of a long-chain primary alkyl halide with a nitrite (B80452) salt.

From Long-Chain Primary Alkyl Halides

The reaction of a long-chain primary alkyl bromide or iodide with a nitrite salt, such as sodium nitrite (NaNO₂) or silver nitrite (AgNO₂), yields the corresponding nitroalkane. The choice of nitrite salt and reaction conditions can influence the yield and the formation of alkyl nitrite as a byproduct.

Table 1: Synthesis of Long-Chain Primary Nitroalkanes from Alkyl Halides

| Alkyl Halide | Nitrite Salt | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Bromododecane (B92323) | NaNO₂ | DMF | Room Temp | 24 | ~60 | General procedure |

| 1-Iodododecane | AgNO₂ | Diethyl ether | Room Temp | 72 | 51-56 | [1] |

Experimental Protocol: Synthesis of 1-Nitrododecane from 1-Bromododecane

Materials:

-

1-Bromododecane

-

Sodium nitrite (NaNO₂)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 1-bromododecane (1.0 eq) in DMF.

-

Add sodium nitrite (1.2 eq) to the solution.

-

Stir the reaction mixture vigorously at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 1-nitrododecane.

-

Purify the product by vacuum distillation or column chromatography on silica (B1680970) gel.

Experimental workflow for the synthesis of 1-nitrododecane.

Key Reactions of Long-Chain Primary Nitroalkanes

The reactivity of long-chain primary nitroalkanes is dominated by the acidity of the α-protons and the versatility of the nitro group itself.

The Nef Reaction: Conversion to Aldehydes

The Nef reaction transforms a primary nitroalkane into its corresponding aldehyde through acid hydrolysis of the nitronate salt.[1][2][3]

Table 2: Nef Reaction of Long-Chain Primary Nitroalkanes

| Nitroalkane | Base | Acid | Temperature (°C) | Yield (%) | Reference |

| 1-Nitrodecane (B1618837) | NaOH | H₂SO₄ | 0 to RT | Moderate to Good | General procedure |

| 1-Nitrooctane | KOH | HCl | 0 to RT | Moderate to Good | General procedure |

Experimental Protocol: Nef Reaction of 1-Nitrodecane to Decanal (B1670006)

Materials:

-

1-Nitrodecane

-

Sodium hydroxide (B78521) (NaOH)

-

Sulfuric acid (H₂SO₄)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 1-nitrodecane (1.0 eq) in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an aqueous solution of NaOH (1.1 eq) with vigorous stirring to form the sodium nitronate salt.

-

In a separate flask, prepare a solution of sulfuric acid in water and cool it to 0 °C.

-

Slowly add the nitronate solution to the cold sulfuric acid solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Extract the mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting decanal by vacuum distillation.

References

1-Nitrohexane: A Versatile Building Block in Modern Organic Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

1-Nitrohexane (B14973) has emerged as a crucial and versatile C6 building block in organic synthesis. Its utility stems from the diverse reactivity of the nitro group, which can be transformed into a wide array of other functional groups, including amines, aldehydes, ketones, and oximes. Furthermore, the α-protons of this compound are acidic, enabling the formation of a nucleophilic nitronate ion. This ion is central to several key carbon-carbon bond-forming reactions, making this compound an invaluable precursor for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1][2][3][4] This guide provides a technical overview of this compound's properties, its principal reactions, and detailed experimental protocols for its application in synthesis.

Physicochemical and Safety Data

This compound is a primary nitroalkane, appearing as a clear, colorless liquid that is insoluble in water.[5][6] Its key physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO₂ | [5] |

| Molecular Weight | 131.17 g/mol | [5] |

| CAS Number | 646-14-0 | [5][7] |

| Density | 0.939 - 0.94 g/mL at 25 °C | [5][7][8] |

| Boiling Point | 180-181 °C (356-358 °F) at 760 mmHg91-92 °C at 24 mmHg | [5][7] |

| Refractive Index | n20/D 1.423 | [7][8] |

| Flash Point | 73 °C (163.4 °F) - closed cup | |

| Water Solubility | Insoluble | [5][6] |

| Stability | Stable. Incompatible with strong bases and strong oxidizing agents. | [6][9] |

Safety and Handling: this compound is a combustible liquid and an irritant to the skin, eyes, and respiratory system.[5] It is classified as a slight to strong oxidizing agent and can react violently with reducing agents or inorganic bases, with which it can form explosive salts.[5][9][10] Proper personal protective equipment (PPE), including eye shields and gloves, should be used when handling this compound.

Core Reactivity and Synthetic Transformations

The synthetic utility of this compound is centered on two main types of transformations: C-C bond-forming reactions via its nitronate and functional group transformations of the nitro moiety.

The protons on the carbon adjacent to the nitro group (the α-carbon) are acidic (pKa ≈ 17 in DMSO), allowing for deprotonation by a base to form a resonance-stabilized nitronate anion.[11] This nucleophile is the key intermediate in the Henry and Michael reactions.

Caption: Deprotonation of this compound to form the nucleophilic nitronate anion.

a) The Henry (Nitroaldol) Reaction

The Henry reaction is a classic C-C bond-forming reaction where a nitroalkane reacts with an aldehyde or ketone in the presence of a base.[11][12][13] The product is a β-nitro alcohol, a valuable intermediate that can be further converted to nitroalkenes, α-nitro ketones, or β-amino alcohols.[11]

Caption: Logical workflow of the Henry (Nitroaldol) reaction.

Experimental Protocol: Generalized Henry Reaction

-

Setup: To a stirred solution of an aldehyde (1.0 equivalent) and this compound (1.2 equivalents) in a suitable solvent (e.g., ethanol (B145695) or THF) at 0 °C, add a catalytic amount of a base (e.g., triethylamine, DBU, or NaOH, 0.1 equivalents).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, acidify the mixture with dilute HCl (1 M) to neutralize the base.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude β-nitro alcohol by column chromatography on silica (B1680970) gel.

b) The Michael Addition

In the Michael reaction, the nitronate from this compound acts as a soft nucleophile (Michael donor) and adds to an α,β-unsaturated carbonyl compound (Michael acceptor) in a conjugate 1,4-addition.[14][15] This reaction is a powerful method for forming 1,5-dicarbonyl compounds or their synthetic equivalents after subsequent transformation of the nitro group.[15]

Caption: Logical workflow of the Michael Addition with this compound.

Experimental Protocol: Generalized Michael Addition

-

Setup: In a round-bottom flask, dissolve the α,β-unsaturated acceptor (1.0 equivalent) and this compound (1.2 equivalents) in a suitable solvent (e.g., THF, acetonitrile).

-

Catalyst Addition: Add a catalytic amount of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or tetrabutylammonium (B224687) chloride (TBAC) as a phase transfer catalyst if using a biphasic system.[16][17]

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours to overnight. Monitor progress by TLC.

-

Workup: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Extraction: Extract the product with an organic solvent (e.g., diethyl ether).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo. Purify the crude product by flash column chromatography.

Table 2: Representative Michael Addition Reactions with Nitroalkanes

| Michael Donor | Michael Acceptor | Catalyst | Solvent | Yield |

| Nitroalkane | α,β-Unsaturated Ketone | Tetrabutylammonium Chloride | Water-Dichloromethane | High |

| Nitroalkane | α,β-Unsaturated Ester | Cetyltrimethylammonium Hydroxide | Water (catalytic) | High |

| Nitroalkane | Electrophilic Alkene | Sodium Hydroxide | Aqueous Media | Moderate |

Note: Yields are generally high but depend on specific substrates and conditions. The use of a phase transfer catalyst significantly improves yields for water-insoluble nitroalkanes like this compound.[16]

The nitro group itself is a synthetic handle that can be readily converted into other important functional groups.

a) The Nef Reaction

The Nef reaction transforms a primary nitroalkane into an aldehyde.[18][19] The reaction proceeds by forming the nitronate salt, which is then hydrolyzed under strong acidic conditions (pH < 1) to yield the carbonyl compound and nitrous oxide (N₂O).[18][20][21] This reaction is synthetically powerful as it represents an umpolung (polarity reversal) of the α-carbon.

Caption: Logical workflow for the conversion of this compound to hexanal via the Nef reaction.

Experimental Protocol: Generalized Nef Reaction

-

Nitronate Formation: Dissolve this compound (1.0 equivalent) in ethanol. Add a solution of sodium ethoxide (1.1 equivalents) in ethanol dropwise at 0 °C. Stir the mixture at room temperature for 2-4 hours to ensure complete formation of the sodium nitronate salt.

-

Hydrolysis: Prepare a cold (0 °C) aqueous solution of sulfuric acid (e.g., 10-20%). Slowly and carefully add the nitronate salt solution to the stirred acid. Caution: This step is often exothermic and may release gas (N₂O).[17]

-

Reaction: Maintain the temperature below 5 °C and stir for an additional 30 minutes.[20]

-

Workup: Extract the reaction mixture with diethyl ether. Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate carefully under reduced pressure to obtain the crude aldehyde. The product, hexanal, is volatile and may require purification by distillation.

b) Reduction to 1-Aminohexane

The reduction of the nitro group to a primary amine is one of the most important transformations of nitroalkanes, providing access to valuable amines.[3][22] This can be achieved using various reducing agents, with catalytic hydrogenation being a common and clean method.

Caption: General scheme for the reduction of this compound to 1-aminohexane.

Experimental Protocol: Catalytic Hydrogenation

-

Setup: To a solution of this compound (1.0 equivalent) in a solvent such as ethanol or methanol, add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol %).

-

Hydrogenation: Place the flask in a Parr hydrogenation apparatus or use a balloon filled with hydrogen gas. Purge the system with hydrogen.

-

Reaction: Stir the reaction mixture under a hydrogen atmosphere (1-4 atm) at room temperature until the uptake of hydrogen ceases.

-

Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the solvent.

-

Purification: Remove the solvent from the filtrate under reduced pressure to yield 1-aminohexane. The product can be further purified by distillation if necessary.

Table 3: Summary of Key Transformations of this compound

| Reaction | Reagents | Product Functional Group | Key Application |

| Henry Reaction | Aldehyde/Ketone, Base | β-Nitro Alcohol | Access to 1,2-difunctional compounds |

| Michael Addition | α,β-Unsaturated Carbonyl, Base | γ-Nitro Carbonyl | Access to 1,5-difunctional compounds |

| Nef Reaction | 1. Base; 2. Strong Acid | Aldehyde (Hexanal) | Carbonyl synthesis, Umpolung |

| Reduction | H₂/Pd/C, LiAlH₄, etc. | Primary Amine (1-Aminohexane) | Synthesis of amines and derivatives |

Applications in Pharmaceutical and Complex Molecule Synthesis

Nitroalkanes like this compound are indispensable building blocks in the synthesis of pharmaceutically relevant molecules.[1][2][22] The ability to form C-C bonds under mild conditions and then convert the nitro group into an amine makes them ideal for constructing the backbones of many APIs.[3][22] For instance, the β-amino alcohols derived from the Henry reaction are a common structural motif in many drugs, including beta-blockers and antiviral agents.[11] The diverse reactivity of this compound allows for efficient and often more direct synthetic routes, reducing step counts and improving overall yield.[1]

References

- 1. Pharmaceutical Synthesis [advancionsciences.com]

- 2. frontiersin.org [frontiersin.org]

- 3. frontiersin.org [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C6H13NO2 | CID 12589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. This compound | CAS#:646-14-0 | Chemsrc [chemsrc.com]

- 9. This compound | 646-14-0 [chemicalbook.com]

- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. Henry reaction - Wikipedia [en.wikipedia.org]

- 12. Henry Reaction [organic-chemistry.org]

- 13. synarchive.com [synarchive.com]

- 14. Michael Addition [organic-chemistry.org]

- 15. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 16. sctunisie.org [sctunisie.org]

- 17. benchchem.com [benchchem.com]

- 18. Nef reaction - Wikipedia [en.wikipedia.org]

- 19. alfa-chemistry.com [alfa-chemistry.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Deep Dive into the Electronic Structure of 1-Nitrohexane: A Guide for Researchers

Introduction

1-Nitrohexane (B14973), a primary nitroalkane, and its homologs are compounds of significant interest in various chemical fields, including organic synthesis and materials science. Understanding the electronic structure of these molecules is fundamental to elucidating their reactivity, stability, and potential applications. This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to study the electronic structure of this compound, with a particular focus on computational methods. Due to a lack of specific published theoretical data for this compound, this guide will utilize 1-nitropropane (B105015) as a representative model system. The methodologies and expected results are directly applicable to this compound.

Computational Analysis of Electronic Structure

Density Functional Theory (DFT) has become a important tool for investigating the electronic properties of molecular systems, offering a balance between computational cost and accuracy. The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is a widely used and reliable method for studying organic molecules like nitroalkanes.

Key Electronic Structure Descriptors

A thorough computational analysis of 1-nitropropane, as a proxy for this compound, would yield several key descriptors that characterize its electronic structure. These descriptors provide insights into the molecule's reactivity, polarity, and bonding characteristics.

| Parameter | Description | Representative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. Relates to the electron-donating ability of the molecule. | -5.5293 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the electron-accepting ability of the molecule. | -0.8302 eV |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. A smaller gap suggests higher reactivity. | 4.6991 eV |

| Dipole Moment | A measure of the overall polarity of the molecule resulting from the charge distribution. | ~3.5 - 4.0 D |

| Disclaimer: The representative values in this table are based on DFT/B3LYP/6-311++G(d,p) calculations for a similar small organic molecule and are provided for illustrative purposes. Specific calculations for 1-nitropropane or this compound are required for precise values. |

Atomic Charges and Electrostatic Potential

Mulliken population analysis is a method to assign partial charges to individual atoms in a molecule, providing a picture of the charge distribution. The Molecular Electrostatic Potential (MEP) map visually represents the electrostatic potential on the electron density surface, highlighting regions of positive and negative potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

| Atom | Mulliken Charge (e) |

| O (nitro) | -0.4 to -0.5 |

| N (nitro) | +0.6 to +0.8 |

| C (alpha to nitro) | +0.1 to +0.2 |

| C (alkyl chain) | -0.2 to -0.3 |

| H | +0.1 to +0.2 |

| Disclaimer: The Mulliken charges are representative values for a nitroalkane and will vary based on the specific molecule and computational method. |

Optimized Molecular Geometry

Computational methods can predict the most stable three-dimensional arrangement of atoms in a molecule. The optimized geometry provides key information on bond lengths and angles, which are crucial for understanding the molecule's structure and steric properties.

| Bond | Bond Length (Å) | Angle | Angle (°) |

| C-N | ~1.48 - 1.50 | O-N-O | ~123 - 125 |

| N-O | ~1.22 - 1.24 | C-N-O | ~117 - 119 |

| C-C | ~1.53 - 1.54 | C-C-C | ~110 - 112 |

| C-H | ~1.09 - 1.10 | H-C-H | ~108 - 110 |

| Disclaimer: These are typical bond lengths and angles for a primary nitroalkane, as determined by DFT calculations.[1][2] |

Methodologies

Computational Protocol: Density Functional Theory (DFT)

This section details a standard protocol for the computational analysis of a nitroalkane like 1-nitropropane using DFT.

-

Molecular Structure Input : The initial 3D structure of 1-nitropropane is built using a molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization : A geometry optimization is performed using the B3LYP functional with the 6-311++G(d,p) basis set. This process finds the lowest energy conformation of the molecule.

-

Frequency Calculation : A frequency calculation is performed on the optimized geometry at the same level of theory to confirm that the structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Electronic Property Calculation : From the optimized structure, various electronic properties are calculated, including:

-

HOMO and LUMO energies.

-

Mulliken atomic charges.

-

The molecular dipole moment.

-

The Molecular Electrostatic Potential (MEP) map.

-

-